molecular formula C23H29N3O3S B2443440 4-((2-(ethylthio)benzamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide CAS No. 1234924-75-4

4-((2-(ethylthio)benzamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide

Cat. No.: B2443440
CAS No.: 1234924-75-4
M. Wt: 427.56
InChI Key: QIWFYJOUAOVAMS-UHFFFAOYSA-N
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Description

4-((2-(ethylthio)benzamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C23H29N3O3S and its molecular weight is 427.56. The purity is usually 95%.
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Properties

IUPAC Name

4-[[(2-ethylsulfanylbenzoyl)amino]methyl]-N-(2-methoxyphenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3S/c1-3-30-21-11-7-4-8-18(21)22(27)24-16-17-12-14-26(15-13-17)23(28)25-19-9-5-6-10-20(19)29-2/h4-11,17H,3,12-16H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIWFYJOUAOVAMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCC2CCN(CC2)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-((2-(ethylthio)benzamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide, also known by its CAS number 1234924-75-4, is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the realms of neuropharmacology and oncology. This article delves into the compound's biological activity, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₈N₂O₂S
  • Molecular Weight : 427.6 g/mol
  • CAS Number : 1234924-75-4

The compound features a piperidine core substituted with an ethylthio-benzamide group and a methoxyphenyl moiety, which are critical for its pharmacological properties.

NMDA Receptor Antagonism

Recent studies have indicated that compounds with similar structures exhibit potent antagonistic activity at NMDA receptors, particularly the NR1/2B subunit combination. For instance, modifications in piperidine derivatives have shown significant improvements in potency against these receptors. Although specific data on this compound is limited, it is hypothesized that its structural analogs may exhibit similar NMDA receptor antagonism based on established structure-activity relationships (SAR) .

Antitumor Activity

Preliminary investigations into the antitumor properties of related piperidine derivatives suggest that they may inhibit the proliferation of various cancer cell lines. For example, compounds containing a piperidine scaffold have been reported to show activity against lung, colorectal, and prostate cancers . The potential of this compound as an anticancer agent warrants further exploration.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
Compound ANMDA Receptor Antagonist0.63
Compound BAntitumor (Breast Cancer)31.9
Compound CAntiviral0.35

Case Study 1: Neuropharmacological Effects

A study focusing on the neuropharmacological effects of piperidine derivatives demonstrated that modifications at the C-4 position of the piperidine ring significantly altered receptor affinity and activity. The introduction of hydroxyl groups enhanced selectivity for NMDA receptors while reducing side effects associated with adrenergic receptor binding . This suggests that similar modifications could be beneficial for enhancing the efficacy of this compound.

Case Study 2: Anticancer Efficacy

Research on structurally related compounds has shown promising results in inhibiting cancer cell growth. For instance, a derivative demonstrated an IC50 value of approximately 4.363 µM against human colon cancer cells (HCT116), indicating significant anticancer potential . Future studies should assess whether this compound exhibits comparable efficacy.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the importance of developing new antiviral agents to combat viral infections. Compounds similar to 4-((2-(ethylthio)benzamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide have shown promise as inhibitors of viral replication mechanisms. The substitution patterns on the piperidine scaffold can significantly influence their activity against viral targets, making it a candidate for further investigation in antiviral drug development .

Anticancer Research

The inhibition of specific kinases involved in cancer cell proliferation is a critical area of research. Compounds like this compound may be explored for their ability to modulate kinase activity, particularly polo-like kinase 1 (Plk1), which is overexpressed in various cancers. By targeting the polo-box domain of Plk1, this compound could potentially disrupt cancer cell cycle progression and induce apoptosis .

Neurological Disorders

The piperidine structure is prevalent in many neuroactive compounds. Research into dopamine D3 receptor modulators indicates that derivatives of piperidine can serve as effective treatments for conditions such as schizophrenia and Parkinson's disease. The unique structural features of this compound may enhance its selectivity and efficacy in modulating neurological pathways .

Table 1: Summary of Research Findings on Piperidine Derivatives

Study ReferenceCompound TestedBiological ActivityKey Findings
VariousAntiviralIdentified novel scaffolds with effective viral inhibition at low concentrations.
Plk1 InhibitorsAnticancerHighlighted the role of piperidine derivatives in disrupting cancer cell mitosis.
D3 Receptor ModulatorsNeurologicalDemonstrated potential for treating dopaminergic dysfunctions with high selectivity.

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